In-Depth Technical Guide: Fgfr4-IN-16 (CY-15-2) - A Covalent Inhibitor of FGFR4
In-Depth Technical Guide: Fgfr4-IN-16 (CY-15-2) - A Covalent Inhibitor of FGFR4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several malignancies, most notably in hepatocellular carcinoma (HCC). The aberrant activation of the FGF19-FGFR4 signaling axis is a key mechanism promoting tumor cell proliferation and survival. Fgfr4-IN-16, also known as CY-15-2, is a covalent inhibitor specifically designed to target FGFR4. This technical guide provides a comprehensive overview of the mechanism of action of Fgfr4-IN-16, supported by available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Covalent Inhibition of FGFR4
Fgfr4-IN-16 is a covalent inhibitor that achieves its high potency and selectivity by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain.[1] This targeted covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for cancer cell growth and survival.
The selectivity of Fgfr4-IN-16 for FGFR4 over other FGFR family members (FGFR1-3) is attributed to the presence of a unique, non-conserved cysteine residue at position 552 (Cys552) in the hinge region of FGFR4.[2][3] FGFR1, FGFR2, and FGFR3 possess a tyrosine residue at the equivalent position, which is not susceptible to the covalent modification mediated by Fgfr4-IN-16.[2] This structural difference provides a basis for the development of highly selective FGFR4 inhibitors, minimizing off-target effects associated with pan-FGFR inhibition.
The electrophilic "warhead" within the Fgfr4-IN-16 molecule reacts with the nucleophilic thiol group of Cys552, leading to the formation of a stable covalent adduct. This irreversible binding locks the kinase in an inactive state, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling cascades.
Signaling Pathway Inhibition
Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. The primary pathways activated by FGFR4 include the RAS-MAPK and PI3K-AKT pathways, which are fundamental for cell proliferation, survival, and differentiation. By covalently inactivating FGFR4, Fgfr4-IN-16 effectively abrogates the activation of these critical downstream pathways, leading to cell cycle arrest and apoptosis in FGFR4-dependent cancer cells.
Quantitative Data
While specific quantitative data for Fgfr4-IN-16 (CY-15-2) is primarily detailed within patent literature, the following tables represent typical data generated for selective, covalent FGFR4 inhibitors targeting Cys552. These values are illustrative of the expected potency and selectivity profile.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Type |
| Fgfr4-IN-16 (CY-15-2) | FGFR4 | Data not publicly available in peer-reviewed literature | Kinase Assay |
| Representative Covalent Inhibitor | FGFR4 | < 10 | ADP-Glo Kinase Assay |
| Representative Covalent Inhibitor | FGFR1 | > 1000 | ADP-Glo Kinase Assay |
| Representative Covalent Inhibitor | FGFR2 | > 1000 | ADP-Glo Kinase Assay |
| Representative Covalent Inhibitor | FGFR3 | > 1000 | ADP-Glo Kinase Assay |
Table 2: Cellular Activity
| Cell Line | Genetic Background | Compound | GI50 (nM) | Assay Type |
| HuH-7 | FGFR4-dependent HCC | Fgfr4-IN-16 (CY-15-2) | Data not publicly available in peer-reviewed literature | Cell Viability Assay |
| Representative Covalent Inhibitor | HuH-7 (HCC) | Representative Covalent Inhibitor | < 50 | CellTiter-Glo |
| Representative Covalent Inhibitor | Ba/F3-FGFR4 | Engineered cell line | Representative Covalent Inhibitor | < 50 |
| Representative Covalent Inhibitor | Ba/F3-FGFR1 | Engineered cell line | Representative Covalent Inhibitor | > 5000 |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize selective, covalent FGFR4 inhibitors like Fgfr4-IN-16.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of the inhibitor against FGFR kinases.
Materials:
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Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
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Poly(Glu, Tyr) 4:1 substrate.
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ATP.
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
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Test compound (Fgfr4-IN-16) serially diluted in DMSO.
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ADP-Glo™ Kinase Assay Kit (Promega).
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384-well white plates.
Procedure:
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Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
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Add the test compound at various concentrations to the wells of the 384-well plate.
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Initiate the kinase reaction by adding ATP.
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Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
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Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
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Detect the luminescent signal using a plate reader.
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Calculate the percent inhibition at each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of the inhibitor on the viability of cancer cell lines.
Materials:
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FGFR4-dependent cancer cell lines (e.g., HuH-7).
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Control cell lines.
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Complete cell culture medium.
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Test compound (Fgfr4-IN-16) serially diluted in DMSO.
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CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
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96-well clear bottom white plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
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Incubate the cells for a specified period (e.g., 72 hours).
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Equilibrate the plate to room temperature.
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Add CellTiter-Glo® reagent to each well.
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Mix on an orbital shaker to induce cell lysis.
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Incubate at room temperature to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-FGFR4 Inhibition
Objective: To confirm target engagement and inhibition of FGFR4 signaling in a cellular context.
Materials:
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FGFR4-dependent cancer cell lines.
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Serum-free medium and complete medium.
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FGF19 ligand.
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Test compound (Fgfr4-IN-16).
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
Procedure:
-
Culture cells to sub-confluency and serum-starve overnight.
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Pre-treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).
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Stimulate the cells with FGF19 for a short period (e.g., 15 minutes).
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Lyse the cells and quantify protein concentration.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analyze the band intensities to determine the inhibition of FGFR4 phosphorylation and downstream signaling.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of Fgfr4-IN-16 in a preclinical animal model.
Model: HuH-7 human HCC xenograft model in immunodeficient mice.
Procedure:
-
Subcutaneously implant HuH-7 cells into the flank of immunodeficient mice.
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Allow tumors to reach a palpable size (e.g., 100-200 mm³).
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Randomize mice into vehicle control and treatment groups.
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Administer Fgfr4-IN-16 orally at a predetermined dose and schedule.
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Measure tumor volume and body weight regularly.
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At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pFGFR4).
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Evaluate the anti-tumor efficacy based on tumor growth inhibition.[4]
Conclusion
Fgfr4-IN-16 (CY-15-2) represents a targeted therapeutic strategy for cancers driven by aberrant FGFR4 signaling. Its mechanism as a covalent inhibitor that selectively targets the unique Cys552 residue in FGFR4 provides a strong rationale for its high potency and selectivity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of Fgfr4-IN-16 and similar covalent FGFR4 inhibitors. Further investigation is warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
